molecular formula C9H6Cl2N2S B7725694 4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine

4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine

Cat. No.: B7725694
M. Wt: 245.13 g/mol
InChI Key: IJUBCDMIOYZQOA-UHFFFAOYSA-N
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Description

4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine is a thiazole-derived compound characterized by a 2,3-dichlorophenyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. Notably, the compound is listed as a discontinued product by CymitQuimica, suggesting challenges in commercial availability or synthesis optimization .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUBCDMIOYZQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Thiazol-2-ylamine Derivatives

The 2-aminothiazole scaffold is a versatile pharmacophore, with substituents dictating biological and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Thiazole 4-Position Key Properties/Activities Reference
4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine 2,3-Dichlorophenyl Discontinued; structural analog data inferred
4-(4-Chlorophenyl)-thiazole derivatives 4-Chlorophenyl High crystallinity; isostructural with fluorophenyl analogs
4-(4-Fluorophenyl)-thiazole derivatives 4-Fluorophenyl Planar molecular conformation; synthetic accessibility
4,5-Diphenyl-thiazol-2-ylamine 4,5-Diphenyl CAS: 6318-74-7; commercial availability (Agfa-Labs)
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Complex aryl groups Moderate to good antibacterial/antifungal activity

Key Observations :

  • Crystallinity : Fluorophenyl and chlorophenyl derivatives exhibit high crystallinity, as evidenced by single-crystal diffraction studies, suggesting similar behavior for the dichlorophenyl analog .

Physicochemical and Spectral Properties

While direct data for this compound are unavailable, analogs provide benchmarks:

  • NMR Trends : For 4-(4-trifluoromethoxyphenyl)-thiazol-2-ylamine (), $ ^1H $-NMR signals at δ 2.02–7.48 ppm and $ ^{19}F $-NMR at -57.70 ppm highlight substituent-dependent shifts . The dichlorophenyl analog would likely exhibit aromatic proton signals near δ 7.0–7.5 ppm.
  • Mass Spectrometry : Analogs show molecular ion peaks (e.g., m/z 354.0 for trifluoromethoxyphenyl derivative), suggesting a comparable M+1 peak for the dichlorophenyl compound .

Biological Activity

4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a dichlorophenyl group, which enhance its binding affinity to biological targets. The thiazole moiety is known for its ability to interact with various enzymes and receptors, modulating their activity effectively.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The thiazole ring can bind to active sites on enzymes, influencing their catalytic functions.
  • Receptor Modulation : Its structural components allow it to interact with specific receptors, potentially altering signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, showing promising cytotoxic effects. In particular, it demonstrated significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines with a GI value of 86.28% at a concentration of 10 µM .
Cell LineGI Value (%) at 10 µM
HOP-92 (NSCLC)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited significant activity against various bacterial strains such as E. coli, S. aureus, and fungal strains like C. albicans:

MicroorganismActivity
E. coliInhibitory
S. aureusInhibitory
C. albicansMIC = 1.23 µg/mL

Case Studies

  • Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant properties. The structure-activity relationship (SAR) analysis indicated that compounds with para-halogen substitutions exhibited enhanced anticonvulsant effects, highlighting the importance of the dichlorophenyl group in enhancing bioactivity .
  • In Silico Studies : Molecular docking studies have shown that this compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,3-Dichloro-phenyl)-thiazol-2-ylamine, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation of substituted acetophenones with thiourea. For example, microwave-assisted reactions (165°C, 300 sec) using 2-bromo-1-(2,3-dichlorophenyl)ethanone and thiourea in ethanol yield the thiazole core. Purification involves solvent removal, pH adjustment to neutral, and extraction with ethyl acetate. Impure residues are often used directly in subsequent steps (e.g., acetamide derivatization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on IR (C-N/C-S stretching), ¹H NMR (amine proton at δ 5.8–6.2 ppm, aromatic protons), and mass spectrometry (molecular ion peak matching calculated mass). For advanced validation, X-ray crystallography (using SHELX software) resolves bond lengths and angles, though high-purity crystals are challenging to obtain .

Q. How are preliminary biological activities of this compound evaluated?

Initial screenings involve in vitro antimicrobial assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values calculated. Cytotoxicity studies using mammalian cell lines (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing derivatives?

Systematic optimization includes varying solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and catalysts. For instance, NaH in THF enhances alkylation efficiency during acetamide derivative synthesis. DOE (Design of Experiments) methodologies help identify critical parameters .

Q. How should researchers address contradictions in reported biological activity data?

Cross-validation using multiple assay formats (e.g., broth microdilution vs. agar diffusion) and orthogonal models (e.g., enzyme inhibition vs. whole-cell assays) is essential. For example, discrepancies in antifungal activity may arise from strain-specific resistance mechanisms .

Q. What computational tools resolve spectral data ambiguities (e.g., NMR chemical shifts)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Software like Gaussian or ORCA aligns experimental and theoretical data to confirm structural assignments .

Q. How to design molecular docking studies for evaluating interactions with biological targets?

Use crystal structures of target proteins (e.g., TRPV1, β-glucosidase) from the PDB database. Docking software (e.g., AutoDock Vina) simulates ligand-receptor binding, with scoring functions prioritizing poses based on binding energy. Validate results with MD (Molecular Dynamics) simulations .

Q. What safety protocols are recommended for handling this compound?

Refer to GHS-compliant SDS sheets: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose of waste via certified hazardous waste services. Note that acute toxicity data may require extrapolation from structurally similar thiazoles .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Synthesize analogs with variations in the dichlorophenyl group (e.g., replacing Cl with F or methoxy) and thiazole substituents. Compare bioactivity trends using clustering algorithms or QSAR (Quantitative SAR) models. For example, electron-withdrawing groups often enhance antimicrobial potency .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Poor solubility and polymorphism complicate crystallization. Strategies include solvent screening (e.g., DMSO/water diffusion), seeding, and cryo-cooling. SHELXL refinement resolves disorder issues, while TWINABS handles twinned data .

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